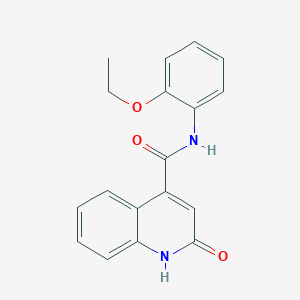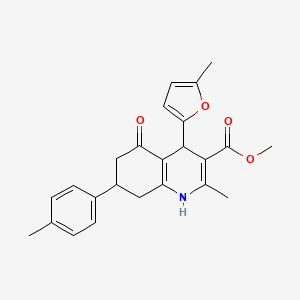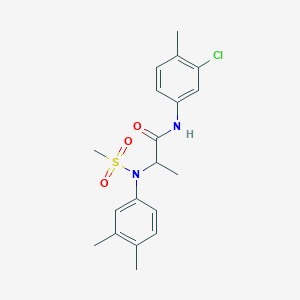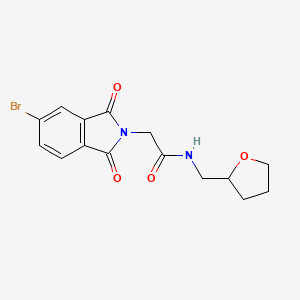![molecular formula C25H22N4O2 B4209946 4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide](/img/structure/B4209946.png)
4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide
Vue d'ensemble
Description
4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide is a complex organic compound that features a quinoxaline moiety, a benzamide group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide typically involves multiple steps, starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline derivative is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid reagents .
The final step involves the formation of the benzamide group. This can be achieved through the reaction of the quinoxaline-phenyl derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline and benzamide moieties.
Reduction: Reduced forms of the quinoxaline and benzamide groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or signaling pathways. The benzamide group may enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(3-oxo-3-{[3-(2-pyridyl)phenyl]amino}propyl)benzamide: Similar structure but with a pyridine ring instead of a quinoxaline ring.
4-methyl-N-(3-oxo-3-{[3-(2-quinolinyl)phenyl]amino}propyl)benzamide: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Uniqueness
4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-methyl-N-[3-oxo-3-(3-quinoxalin-2-ylanilino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17-9-11-18(12-10-17)25(31)26-14-13-24(30)28-20-6-4-5-19(15-20)23-16-27-21-7-2-3-8-22(21)29-23/h2-12,15-16H,13-14H2,1H3,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICNPYIQQOQAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bicyclo[2.2.1]hept-2-yl-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4209867.png)
![6-Methyl-2-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4209872.png)
![1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4209878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4209883.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4209891.png)
![1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid](/img/structure/B4209899.png)
![2-[(2-furylmethyl)amino]-N-(3-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4209912.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4209918.png)


![2-[(3-bromo-4-methoxybenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4209933.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide](/img/structure/B4209961.png)
